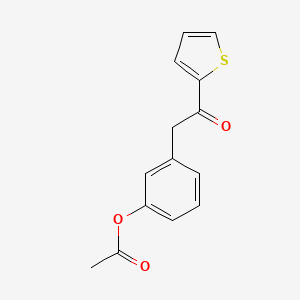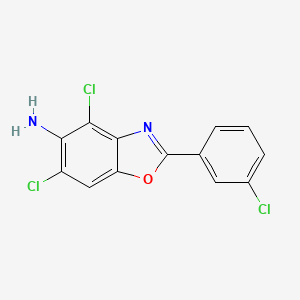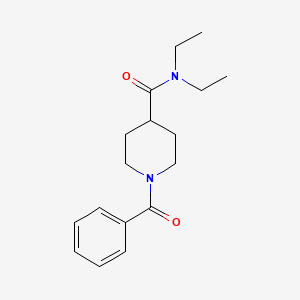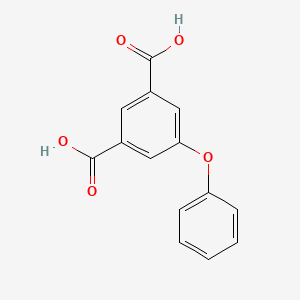
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring substituted with a 3-methyl-2-butenyl group and two keto groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and 3-methyl-2-butenal.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the addition of the 3-methyl-2-butenyl group to the cyclopentadiene ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: The use of catalysts to increase the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The compound can undergo substitution reactions where the 3-methyl-2-butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
科学的研究の応用
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Shares a similar 3-methyl-2-butenyl group but differs in the core structure.
Isobavachalcone: Contains a 3-methyl-2-butenyl group and is known for its biological activity.
Uniqueness
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione is unique due to its cyclopentene ring structure combined with the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
58940-75-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
4-(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-4-8-5-9(11)6-10(8)12/h3,5H,4,6H2,1-2H3 |
InChIキー |
SMPQXLZAPWWNKP-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC(=O)CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)






![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
